BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular weight and formula of (2-Fluoro-6-
nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2-Fluoro-6-nitrophenyl)methanol

Cat. No.: B1394091

An In-depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol

Introduction: A Strategic Building Block in Modern
Synthesis

(2-Fluoro-6-nitrophenyl)methanol, CAS No. 1643-60-3, is a substituted benzyl alcohol that
serves as a highly functionalized and strategic intermediate in synthetic organic chemistry. Its
unique trifunctional arrangement—a nucleophilic hydroxyl group, an electron-withdrawing nitro
group, and a directing fluoro group—offers a versatile platform for the construction of complex
molecular architectures. The ortho-positioning of the fluorine and nitro substituents relative to
the hydroxymethyl group creates significant steric and electronic effects, which can be
leveraged by medicinal and process chemists to achieve specific synthetic outcomes. This
guide provides an in-depth examination of the compound's properties, a robust protocol for its
synthesis and characterization, and insights into its application, tailored for researchers and
professionals in drug development and fine chemical synthesis.

Core Physicochemical & Structural Properties

The fundamental properties of (2-Fluoro-6-nitrophenyl)methanol are summarized below. This
data is critical for reaction planning, safety assessments, and analytical method development.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1394091?utm_src=pdf-interest
https://www.benchchem.com/product/b1394091?utm_src=pdf-body
https://www.benchchem.com/product/b1394091?utm_src=pdf-body
https://www.benchchem.com/product/b1394091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

CAS Number 1643-60-3 [1]

Molecular Formula C7HeFNO3 [1]

Molecular Weight 171.13 g/mol [1]

IUPAC Name (2-Fluoro-6- N/A
nitrophenyl)methanol

Synonyms 2-Fluoro-6-nitrobenzyl alcohol

Appearance Solid

Store at 2-8°C, sealed in a dry
Storage ) [1]
environment

Synthesis and Purification: A Validated Approach

While multiple synthetic routes may be conceived, a reliable and scalable method for preparing
(2-Fluoro-6-nitrophenyl)methanol is via the reduction of its corresponding carboxylic acid, 2-
fluoro-6-nitrobenzoic acid. This precursor is commercially available, often utilized in
pharmaceutical synthesis itself. The reduction of a carboxylic acid to a primary alcohol is a
fundamental transformation in organic synthesis.

Causality of Reagent Choice: Lithium aluminum hydride (LiAIH4) is selected as the reducing
agent due to its high reactivity, which is necessary for the efficient reduction of a carboxylic
acid. Unlike milder reagents such as sodium borohydride (NaBHa4), which are typically
ineffective for this transformation, LiAIH4 provides the potent hydride source required. The
reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent
violent quenching of the highly reactive LiAlH4 by acidic protons.
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Figure 1: Proposed workflow for the synthesis of (2-Fluoro-6-nitrophenyl)methanol.
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Detailed Synthesis Protocol

o Preparation: Under an inert atmosphere (Nitrogen or Argon), slowly add lithium aluminum
hydride (LiAlH4, 1.2 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck
flask equipped with a reflux condenser and a dropping funnel. Cool the resulting slurry to 0°C
in an ice bath.

o Addition: Dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq.) in anhydrous THF and add it to the
dropping funnel. Add the acid solution dropwise to the stirred LiAlH4 slurry, maintaining the
internal temperature below 10°C. The dropwise addition is crucial to control the exothermic
reaction and gas evolution.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Heat the mixture to reflux and monitor the reaction progress by Thin
Layer Chromatography (TLC) until the starting material is consumed.

e Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add
dropwise: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where
X is the mass of LiAlH4 used in grams. This specific sequence (Fieser workup) is designed to
produce a granular, easily filterable precipitate of aluminum salts.

e |solation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of
Celite®, washing the filter cake thoroughly with ethyl acetate.

 Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Naz2S0a),
filter, and concentrate under reduced pressure. The resulting crude product can be purified
by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield
pure (2-Fluoro-6-nitrophenyl)methanol.

Structural & Purity Verification: A Multi-Technique
Approach

As this compound is a synthetic intermediate, rigorous confirmation of its structure and purity is
paramount. A combination of spectroscopic techniques provides a self-validating system for
identity confirmation. While public spectral libraries lack a complete experimental dataset for
this specific CAS number, the following section details the protocols for data acquisition and
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provides an expert prediction of the expected results based on established spectroscopic
principles and data from analogous compounds.
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Figure 2: Logic diagram for the structural verification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. The combined
analysis of 1H and 3C NMR provides an unambiguous structural fingerprint.

Protocol:

o Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

¢ Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

e Analysis: Reference the *H spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm)
and the 3C spectrum to the solvent peak (e.g., CDCIs at 77.16 ppm).

Predicted *H NMR Spectrum (400 MHz, CDCl3s):
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Chemical Shift

Multiplicity Integration Assignment Justification
(3, ppm)

Aromatic proton
ortho to the
electron-
~7.8-8.0 m 1H Ar-H _ _
withdrawing NO:z
group, expected

to be downfield.

Aromatic proton
~7.5-7.7 m 1H Ar-H para to the NO2

group.

Aromatic proton
ortho to the F
atom. Complex
splitting due to

~7.2-7.4 m 1H Ar-H coupling with
other protons
and the fluorine
atom is

expected.

Methylene
protons of the
benzyl alcohol.
May show a
doublet if
coupled to the
OH proton. The
chemical shift is

~4.9 sord 2H -CH:20H

downfield due to
attachment to the
aromatic ring and

oxygen.[2]

~2.0-3.0 brs 1H -CH20H Hydroxyl proton.
Often a broad

singlet; its
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position is
concentration
and solvent-

dependent.[3]

Predicted 3C NMR Spectrum (100 MHz, CDCls):

Chemical Shift (0, ppm)

Assignment

Justification

~160 (d)

C-F

Aromatic carbon directly
bonded to fluorine. Will appear
as a doublet with a large *JCF
coupling constant. Based on
data for 1-fluoro-2-nitro-

benzene.[4]

~148 (d)

C-NO2

Aromatic carbon bearing the
nitro group. Will likely show a

smaller 2JCF coupling.

~135 (d)

C-CHz20H

Aromatic carbon attached to
the hydroxymethyl group.
Expected to show a small JCF

coupling.

~132 (d)

Ar-CH

Aromatic methine carbon.

~128 (d)

Ar-CH

Aromatic methine carbon.

~120 (d)

Ar-CH

Aromatic methine carbon,
likely shielded by the ortho-F.

~60-65

-CH20H

Aliphatic carbon of the
hydroxymethyl group. Shift is
typical for carbons attached to

an oxygen atom.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to rapidly identify the key functional groups present in the molecule.
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Protocol:

o Sample Preparation: Place a small amount of the solid product directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record a spectrum over the range of 4000-400 cm~1,

Predicted Key IR Absorptions:

Wavenumber . . .
Intensity Assignment Functional Group

(cm™)

3500-3200 Strong, Broad O-H stretch Alcohol (-OH)

3100-3000 Medium C-H stretch Aromatic C-H
N-O asymmetric )

~1530 Strong Nitro (-NOz2)
stretch

~1350 Strong N-O symmetric stretch  Nitro (-NO2)

~1250 Medium-Strong C-F stretch Aryl-Fluoride

1200-1000 Strong C-O stretch Primary Alcohol

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its
fragmentation pattern.

Protocol:

¢ Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron
lonization (EI) source.

e Analysis: The molecular ion peak (M+*) should correspond to the molecular weight (171.13).
Predicted Mass Spectrum Fragmentation:

e Molecular lon (M*): m/z = 171. This peak confirms the molecular formula.
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e Key Fragments:

o

m/z = 154 [M-OH]*: Loss of the hydroxyl radical.
o m/z = 153 [M-H20]"*: Loss of water, a common fragmentation for alcohols.
o m/z = 141 [M-CH20]"*: Loss of formaldehyde.

o m/z = 125: A fragment corresponding to the fluoronitrobenzene cation after loss of the
CH20H group. Data from the related 2-chloro-6-fluorobenzyl alcohol shows loss of the
CH20H group as a key fragmentation pathway.[6]

Applications in Chemical Synthesis

(2-Fluoro-6-nitrophenyl)methanol is primarily employed as a versatile intermediate. Its value
lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical
modifications.

e As a Nucleophilic Synthon: The primary alcohol can be easily oxidized to the corresponding
aldehyde or carboxylic acid, providing entry into a wide range of carbonyl chemistry.
Alternatively, it can be converted into a leaving group (e.g., tosylate or halide) to serve as an
electrophilic benzylating agent.

o Directing Group for Aromatic Substitution: The fluorine and nitro groups strongly influence
the electronics of the aromatic ring. The nitro group can be reduced to an amine, which is a
key functional group in many pharmaceutical agents. This aniline can then undergo a host of
transformations (e.g., diazotization, amide formation, N-alkylation).

» Platform for Heterocycle Formation: The ortho-relationship between the reduced amine and
the hydroxymethyl group (after a synthetic step) can be used as a handle for constructing
fused heterocyclic ring systems, a common scaffold in medicinal chemistry.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The Globally
Harmonized System (GHS) classifications indicate it requires careful management in a
laboratory setting.
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Hazard Class Code Phrase
Eye Irritation H319 Causes serious eye irritation
Respiratory Irritation H335 May cause respiratory irritation

Handling Protocol:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat.

e Precautions: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly
after handling.

o Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place
away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Fluoro-6-nitrophenyl)methanol is a valuable and strategically designed chemical building
block. Its utility is defined by the interplay of its three distinct functional groups, which allows for
diverse and controlled synthetic transformations. This guide provides the foundational
knowledge for its synthesis, a robust framework for its analytical verification, and an
understanding of its practical application. Adherence to the described protocols for synthesis,
analysis, and safety will enable researchers to effectively and safely leverage this compound in
the development of novel molecules for the pharmaceutical and fine chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [molecular weight and formula of (2-Fluoro-6-
nitrophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394091#molecular-weight-and-formula-of-2-fluoro-
6-nitrophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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